
2-(1-Benzylpiperazin-2-yl)ethanol
Overview
Description
2-(1-Benzylpiperazin-2-yl)ethanol is a piperazine derivative featuring a benzyl substituent at the 1-position of the piperazine ring and an ethanol group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of 2-(1-Benzylpiperazin-2-yl)ethanol may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .
Chemical Reactions Analysis
Benzylation of Piperazine Derivatives
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Reagents : Benzyl bromide derivatives, KCO, and acetonitrile at reflux (16–20 hours) .
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Mechanism : The secondary amine in piperazine reacts with benzyl halides via an S2 pathway. Potassium carbonate acts as a base to deprotonate the amine, enhancing nucleophilicity.
Component | Quantity/Reaction Condition |
---|---|
N-Boc-piperazine | 2 mmol |
Benzyl bromide | 1.6 mmol |
KCO | 7.2 mmol |
CHCl | 20 mL |
Time/Temperature | RT, 16 hours |
Yield | 46–88% (depending on R group) |
O-Tosylation and Spontaneous Chlorination
A notable reaction involves the attempted O-tosylation of the ethanol group, which unexpectedly yields chlorides via intermediate O-tosylates :
Mechanistic Pathway
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Tosylation : Reaction with tosyl chloride (TosCl) in pyridine forms the O-tosylate intermediate.
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Spontaneous Displacement : The piperazine nitrogen facilitates anchimeric assistance, accelerating chloride formation from the tosylate.
Entry | Substrate | Conditions | Product Yield | Byproduct (5) |
---|---|---|---|---|
1 | Pirlindole ethanol | 5°C, 48 h | 42% | – |
2 | Pirlindole ethanol | RT, 48 h | 44% | 0.5% |
5 | Pirlindole ethanol | RT, 87 h, 2.2 eq TosCl | 33% | 9% |
Key Observations :
-
Chloride formation dominates at room temperature (RT).
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Prolonged reaction times or excess TosCl increases aromatized byproducts (e.g., 5 ) .
Hydrogenation of Pyridineethanol Precursors :
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Catalyst : Ruthenium dioxide (RuO) at 90–120°C under 500–1000 psig H.
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Efficiency : Yields >90% with <1% N-methylated byproducts.
Parameter | Value |
---|---|
Catalyst loading | ≥0.15 g Ru per mole substrate |
Solvent | Piperidine/water mixture |
Temperature | 90–120°C |
Pressure | 500–1000 psig H |
Reactivity with Electrophiles
The ethanol group and piperazine nitrogen participate in further functionalization:
Acylation
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Reagents : Acetyl chloride or anhydrides in dichloromethane (DCM) with triethylamine.
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Outcome : Forms acetates or amides at the hydroxyl or amine positions .
Nucleophilic Substitution
Stability and Side Reactions
Scientific Research Applications
2-(1-Benzylpiperazin-2-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and physicochemical differences between 2-(1-Benzylpiperazin-2-yl)ethanol and its analogs:
Key Differences and Implications
Core Structure :
- Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) exhibits higher basicity and hydrogen-bonding capacity compared to piperidine (one nitrogen), influencing interactions with biological targets like serotonin or dopamine receptors .
Substituents: Benzyl vs. Ethanol vs. Methanol: Ethanol’s longer chain increases lipophilicity compared to methanol, possibly improving blood-brain barrier penetration .
Salt Forms :
- Hydrochloride salts (e.g., ) exhibit higher aqueous solubility than free bases, favoring oral or injectable formulations.
Biological Activity
2-(1-Benzylpiperazin-2-yl)ethanol, a compound derived from the piperazine family, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 675589-80-7
- Molecular Formula : C₁₄H₁₈N₂O
The compound features a benzyl group attached to a piperazine ring, which is further substituted with an ethanol moiety. This structural configuration is crucial for its biological interactions.
1. Receptor Affinities
Research indicates that derivatives of benzylpiperazine, including this compound, exhibit significant affinity for various receptors, particularly the sigma (σ) receptors. A study highlighted the development of new benzylpiperazine derivatives with high selectivity for σ1 receptors over σ2 receptors, suggesting potential applications in pain management and neurological disorders .
2. Antinociceptive Effects
Preclinical studies have demonstrated that certain benzylpiperazine derivatives possess antinociceptive properties. For instance, compounds similar to this compound have shown effectiveness in mouse models for inflammatory and neuropathic pain . The mechanism involves modulation of nociceptive signaling pathways.
3. Neuroprotective Properties
The compound has been investigated for its neuroprotective effects, particularly in models of ischemic stroke. Research suggests that compounds with similar structures can reduce neuronal damage by modulating glucocorticoid levels and inhibiting specific enzymes involved in neuronal injury .
The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors:
- Sigma Receptors : The compound acts as a ligand for σ1 receptors, which are implicated in neuroprotection and modulation of pain pathways.
- Dopaminergic System : Benzylpiperazines are known to influence dopaminergic signaling, potentially affecting mood and cognitive functions.
Case Studies
Several studies have explored the pharmacological profiles of benzylpiperazine derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1-Benzylpiperazin-2-yl)ethanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging benzylpiperazine derivatives as precursors. For example, ethanolamine derivatives may react with benzylpiperazine under reflux in anhydrous solvents like dichloromethane or acetonitrile. Optimization involves adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:alkylating agent). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the benzylpiperazine backbone and ethanol side chain. Key signals include aromatic protons (δ 7.2–7.4 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and ethanol hydroxyl protons (broad singlet near δ 1.5–2.0 ppm) .
- HPLC : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) assesses purity. Mobile phases often combine acetonitrile and phosphate buffer (pH 3.0) in gradient elution .
- Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak [M+H] and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of dust/aerosols.
- Store in airtight, light-protected containers at controlled room temperature (20–25°C).
- Dispose of waste via approved chemical disposal protocols, avoiding aqueous drains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Derivatization : Modify the ethanol side chain (e.g., esterification, oxidation) or benzyl group (halogenation, substituent addition).
- Assays : Use radioligand binding assays (e.g., for serotonin or dopamine receptors) to assess affinity. Functional assays (cAMP accumulation, calcium flux) evaluate agonism/antagonism .
- Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett constants, logP) with activity using multivariate regression .
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
- Methodological Answer :
- Matrix Effects : Plasma proteins may bind the compound. Mitigate via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).
- Detection Sensitivity : LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity. Use deuterated internal standards (e.g., d-benzylpiperazine) to correct for ion suppression .
Q. How do solvent polarity and pH influence the stability of this compound in solution?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests under varied pH (1–10) and temperatures (40–60°C). Monitor via HPLC for decomposition products (e.g., benzylpiperazine or ethanol oxidation byproducts).
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance stability compared to protic solvents (ethanol, water) due to reduced nucleophilic attack .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Standardized Protocols : Use USP/PhEur methods for solubility determination (e.g., shake-flask technique with HPLC quantification).
- Temperature Control : Ensure consistent testing at 25°C ± 0.5°C.
- Polymorphism Screening : Analyze crystalline vs. amorphous forms via XRPD, as differing solid states alter solubility profiles .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported receptor binding affinities for this compound analogs?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK-293 vs. CHO-K1), receptor densities, and assay buffers.
- Control Compounds : Include reference ligands (e.g., ketanserin for 5-HT) to normalize inter-laboratory variability.
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .
Q. Experimental Design Considerations
Q. What factorial design parameters are critical for optimizing the enantioselective synthesis of this compound?
- Methodological Answer :
- Chiral Catalysts : Screen bisoxazoline-Cu(II) or Jacobsen-type catalysts for asymmetric induction.
- Variables : Test solvent polarity (toluene vs. THF), temperature (−20°C to 25°C), and catalyst loading (1–10 mol%).
- Response Metrics : Enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or polarimetry .
Q. Advanced Analytical Techniques
Q. How can computational modeling (e.g., DFT, molecular docking) predict the physicochemical and pharmacological properties of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometry, calculate electrostatic potentials, and predict pKa (e.g., ethanol hydroxyl group).
- Docking Studies : Autodock Vina or Schrödinger Suite models interactions with target receptors (e.g., dopamine D). Validate with experimental IC values .
Properties
IUPAC Name |
2-(1-benzylpiperazin-2-yl)ethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c16-9-6-13-10-14-7-8-15(13)11-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGZJNYRHVQXOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678898 | |
Record name | 2-(1-Benzylpiperazin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675589-80-7 | |
Record name | 2-(1-Benzylpiperazin-2-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90678898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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